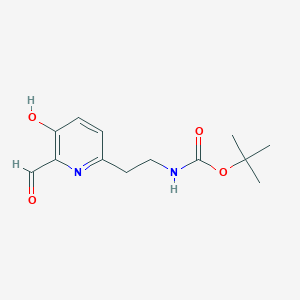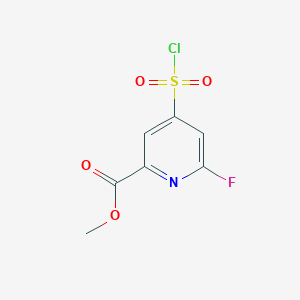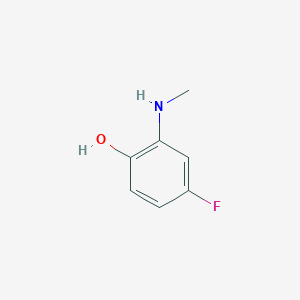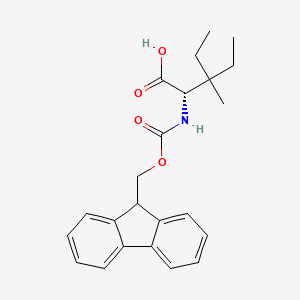
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a complex organic compound belonging to the class of long-chain fatty alcohols This compound is characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Méthodes De Préparation
The synthesis of (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves several steps, typically starting with the preparation of the precursor molecules. The synthetic routes often include:
Hydrolysis of Castor Oil: One common method involves the hydrolysis of castor oil to obtain ricinoleic acid, which can then be further modified to produce the desired compound.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
Analyse Des Réactions Chimiques
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups, such as acetates.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and cell membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants
Mécanisme D'action
The mechanism of action of (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups and unsaturated bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol can be compared with other similar compounds, such as:
(9E)-11,16-Dihydroxy-9,17-octadecadiene-12,14-diyn-1-yl acetate: This compound has a similar structure but differs in the configuration of the double bonds and the presence of an acetate group.
(9Z,11S,16R)-11,16-Dihydroxy-9,17-octadecadiene-12,14-diyn-1-yl acetate: Another closely related compound, differing mainly in the functional groups attached to the hydroxyl groups.
The uniqueness of this compound lies in its specific configuration and the presence of multiple reactive sites, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H26O3 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol |
InChI |
InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2/b14-9-/t17-,18+/m1/s1 |
Clé InChI |
MLGPZCOVWKAPPH-BEMCDONGSA-N |
SMILES isomérique |
C=C[C@H](C#CC#C[C@H](/C=C\CCCCCCCCO)O)O |
SMILES canonique |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


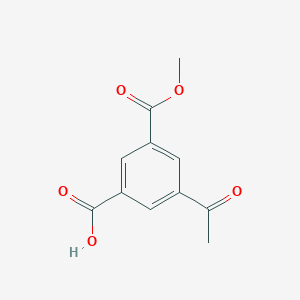
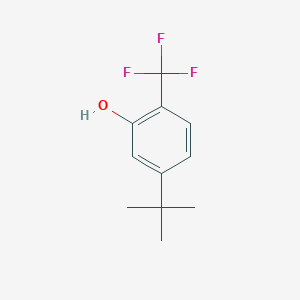
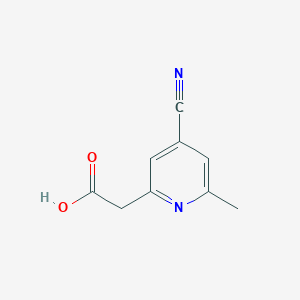

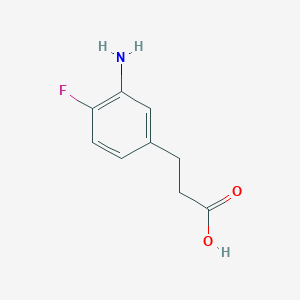
![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)
![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
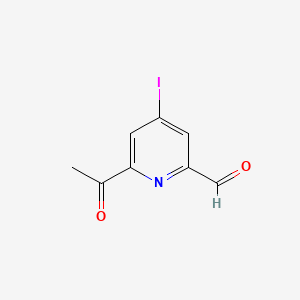
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
